molecular formula C44H88ClN2O11P B12066304 1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)

1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)

Cat. No.: B12066304
M. Wt: 887.6 g/mol
InChI Key: KSVBOUSHWSDRAT-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) is a phospholipid compound. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is particularly interesting due to its unique structure, which includes two palmitic acid chains and a lysyl group attached to the glycerol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality phospholipids suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroperoxides, while substitution reactions can yield various phospholipid derivatives .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Plays a role in membrane biology studies, including membrane fluidity and permeability.

    Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties[][3].

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) involves its integration into cell membranes, where it influences membrane fluidity and stability. The lysyl group can interact with other membrane components, affecting signaling pathways and cellular responses. This compound’s ability to form bilayers and micelles makes it valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) is unique due to its specific lysyl group, which imparts distinct biochemical properties. This uniqueness makes it particularly valuable in studies related to membrane dynamics and interactions .

Properties

Molecular Formula

C44H88ClN2O11P

Molecular Weight

887.6 g/mol

IUPAC Name

[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride

InChI

InChI=1S/C44H87N2O11P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-42(48)53-37-40(57-43(49)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-56-58(51,52)55-36-39(47)35-54-44(50)41(46)31-29-30-34-45;/h39-41,47H,3-38,45-46H2,1-2H3,(H,51,52);1H

InChI Key

KSVBOUSHWSDRAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(CCCCN)N)O)OC(=O)CCCCCCCCCCCCCCC.Cl

Origin of Product

United States

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